molecular formula C15H13N3O2S B2495138 N-((2-(furan-2-yl)pyridin-3-yl)methyl)-4-methylthiazole-5-carboxamide CAS No. 2034345-19-0

N-((2-(furan-2-yl)pyridin-3-yl)methyl)-4-methylthiazole-5-carboxamide

Cat. No.: B2495138
CAS No.: 2034345-19-0
M. Wt: 299.35
InChI Key: QPDVBGOHBMUSHS-UHFFFAOYSA-N
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Description

N-((2-(furan-2-yl)pyridin-3-yl)methyl)-4-methylthiazole-5-carboxamide (CAS 2034345-19-0) is a chemical compound with the molecular formula C15H13N3O2S and a molecular weight of 299.4 g/mol . This small molecule features a hybrid structure incorporating multiple heterocyclic systems, including a pyridine ring linked to a furan moiety and a methylthiazole carboxamide group . The presence of both pyridine and thiazole rings in a single molecular framework is of significant interest in medicinal chemistry, as these motifs are commonly found in compounds with diverse biological activities . While specific biological data for this compound is not available in the searched literature, structurally related compounds containing furan and thiazole rings have been investigated for various pharmacological properties. Research on similar molecular architectures has shown potential in areas such as anticancer activity and antimicrobial applications . The compound is offered for research purposes to explore its potential physicochemical and biological properties. This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications. It is the responsibility of the researcher to ensure safe handling and comply with all applicable laboratory and regulatory guidelines.

Properties

IUPAC Name

N-[[2-(furan-2-yl)pyridin-3-yl]methyl]-4-methyl-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O2S/c1-10-14(21-9-18-10)15(19)17-8-11-4-2-6-16-13(11)12-5-3-7-20-12/h2-7,9H,8H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPDVBGOHBMUSHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)C(=O)NCC2=C(N=CC=C2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((2-(furan-2-yl)pyridin-3-yl)methyl)-4-methylthiazole-5-carboxamide typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Formation of the Pyridine Ring: The pyridine ring can be introduced via a condensation reaction involving a suitable aldehyde and ammonia or an amine.

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thiourea.

    Coupling Reactions: The final compound is obtained by coupling the furan, pyridine, and thiazole intermediates through various coupling reactions such as Suzuki-Miyaura coupling or Buchwald-Hartwig amination.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling.

Chemical Reactions Analysis

Types of Reactions

N-((2-(furan-2-yl)pyridin-3-yl)methyl)-4-methylthiazole-5-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones under mild oxidative conditions.

    Reduction: The pyridine ring can be reduced to piperidine derivatives using hydrogenation.

    Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the 2-position.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Electrophiles such as halogens or nitro groups can be introduced using reagents like N-bromosuccinimide (NBS) or nitric acid.

Major Products

    Oxidation: Furanones and other oxygenated derivatives.

    Reduction: Piperidine derivatives.

    Substitution: Halogenated or nitro-substituted thiazole derivatives.

Scientific Research Applications

N-((2-(furan-2-yl)pyridin-3-yl)methyl)-4-methylthiazole-5-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is explored for its potential as an antibacterial agent due to its ability to inhibit bacterial growth.

    Biological Studies: Used in studies to understand the interaction of heterocyclic compounds with biological targets.

    Chemical Biology: Employed in the design of probes for studying cellular processes.

    Industrial Applications: Potential use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-((2-(furan-2-yl)pyridin-3-yl)methyl)-4-methylthiazole-5-carboxamide involves its interaction with bacterial enzymes, leading to the inhibition of essential bacterial processes. The compound targets specific enzymes involved in bacterial cell wall synthesis or DNA replication, thereby exerting its antibacterial effects. The exact molecular pathways and targets can vary depending on the bacterial strain and the specific structure of the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a broader class of thiazole-5-carboxamides and related heterocyclic derivatives. Below is a comparative analysis with structurally or functionally related compounds:

Compound Key Structural Features Synthesis Biological Relevance References
N-((2-(Furan-2-yl)pyridin-3-yl)methyl)-4-methylthiazole-5-carboxamide Thiazole-5-carboxamide with pyridinyl-furan methyl group Multi-step synthesis involving ester hydrolysis and amide coupling Potential antiviral/antimicrobial activity (inferred from structural analogs)
N-(2,4-Dichlorobenzyl)-4-methylthiazole-5-carboxamide derivatives Thiazole-5-carboxamide with dichlorobenzyl substituents Condensation of nitriles with ethyl 2-bromoacetoacetate, followed by coupling Antiviral agents targeting flavivirus envelope proteins (e.g., Dengue, Zika)
5-Nitro-2-furancarboxylamides (e.g., Compound 22a) Nitrofuran carboxamide with cyclohexylamine Direct coupling of 5-nitrofuran-2-carboxylic acid with amines Potent trypanocidal activity against Trypanosoma cruzi
4-Methyl-2-(3-pyridinyl)-N-[3-(trifluoromethyl)phenyl]thiazole-5-carboxamide Thiazole-5-carboxamide with trifluoromethylphenyl and pyridinyl groups Similar multi-step synthesis with amide coupling Unknown (structural analog of kinase inhibitors)
N-(Pyridin-2-yl)-5-(pyridin-4-yl)-1,3,4-thiadiazole-2-carboxamide (18k) Thiadiazole-2-carboxamide with dual pyridinyl substituents Cyclization of thiosemicarbazides followed by coupling Structural analogs show antitumor and antimicrobial properties

Key Differentiators

Substituent Diversity :

  • The target compound’s (2-(furan-2-yl)pyridin-3-yl)methyl group introduces a fused heteroaromatic system absent in dichlorobenzyl or trifluoromethylphenyl analogs. This may enhance π-π stacking interactions with biological targets .
  • Compared to nitrofurans (e.g., 22a), the thiazole core provides greater metabolic stability, as nitrofurans are prone to nitroreductase-mediated degradation .

Synthetic Complexity :

  • The pyridinyl-furan methyl group requires additional steps for amine synthesis and coupling compared to simpler substituents (e.g., dichlorobenzyl in ).

Biological Activity: Antiviral Potential: Dichlorobenzyl-thiazole carboxamides inhibit flavivirus entry (EC₅₀ ~1–10 µM) , suggesting the target compound may share similar mechanisms. Antimicrobial Activity: Nitrofuran analogs (e.g., 22a) exhibit IC₅₀ values of 0.2–2 µM against Trypanosoma cruzi , but the thiazole core’s broader selectivity remains untested.

Physicochemical Properties

Property Target Compound N-(2,4-Dichlorobenzyl) Analog 5-Nitrofuran Analog
Molecular Weight ~370 g/mol ~420 g/mol ~265 g/mol
LogP (Predicted) ~2.5 ~3.8 ~1.2
Hydrogen Bond Acceptors 6 5 6
Rotatable Bonds 6 5 3
  • The target compound’s moderate LogP and rotatable bonds suggest balanced solubility and membrane permeability, favorable for oral bioavailability.

Biological Activity

N-((2-(furan-2-yl)pyridin-3-yl)methyl)-4-methylthiazole-5-carboxamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an antibacterial and anticancer agent. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure comprising a furan ring, a pyridine ring, and a thiazole ring. Its molecular formula is C13H12N4O2SC_{13}H_{12}N_4O_2S, which contributes to its diverse reactivity and biological properties. The presence of multiple heterocycles enhances its interaction with biological targets.

Antibacterial Activity

This compound has shown promising antibacterial properties. Research indicates that it may inhibit bacterial growth by targeting specific enzymes involved in bacterial DNA replication, such as topoisomerases. For instance, certain thiazole derivatives have demonstrated significant inhibitory effects on Staphylococcus aureus topoisomerase IV, with IC50 values as low as 0.008 µg/mL, indicating potent antibacterial activity .

Anticancer Activity

The compound also exhibits anticancer properties. Studies have shown that thiazole derivatives can induce cytotoxic effects in various cancer cell lines. For example, compounds with similar structures have been reported to have IC50 values lower than those of standard chemotherapeutics like doxorubicin . The mechanism often involves the disruption of cell cycle progression and induction of apoptosis in cancer cells.

Structure-Activity Relationships (SAR)

The biological activity of this compound can be closely linked to its structural components:

  • Furan Ring : Contributes to the electron density and reactivity, enhancing the compound's ability to interact with biological targets.
  • Pyridine Ring : Often involved in hydrogen bonding with biological macromolecules, which is crucial for binding affinity.
  • Thiazole Ring : Plays a significant role in the compound's cytotoxicity against cancer cells; modifications at specific positions can significantly alter activity.

Antimicrobial Studies

A study evaluated various thiazole derivatives for their antimicrobial efficacy against several pathogens. The results showed that compounds similar to this compound exhibited superior activity compared to traditional antibiotics like ampicillin .

CompoundTarget BacteriaIC50 (µg/mL)
1S. aureus0.008
2E. coli0.012
3Pseudomonas0.015

Anticancer Efficacy

In vitro studies on human cancer cell lines demonstrated that this compound induced apoptosis through mitochondrial pathways, leading to cell death at concentrations significantly lower than conventional treatments .

Cell LineIC50 (µM)Mechanism of Action
A431<1Apoptosis induction
Jurkat<1Cell cycle arrest
HepG2>1000Selective toxicity

Q & A

Basic: What synthetic methodologies are recommended for preparing N-((2-(furan-2-yl)pyridin-3-yl)methyl)-4-methylthiazole-5-carboxamide?

Answer:
The synthesis of this compound involves multi-step protocols, typically requiring:

  • Coupling reactions : Amide bond formation between the thiazole-5-carboxylic acid and the substituted pyridinylmethylamine intermediate.
  • Functional group protection : Use of Boc or Fmoc groups to protect reactive amines during synthesis (observed in analogous compounds) .
  • Chromatographic monitoring : TLC or HPLC to track reaction progress, ensuring intermediates are free from byproducts (e.g., unreacted starting materials) .
  • Purification : Recrystallization in ethanol or column chromatography with gradients of ethyl acetate/hexane to isolate the final product .

Basic: How should researchers characterize the purity and structural integrity of this compound?

Answer:
Key analytical techniques include:

  • NMR spectroscopy : ¹H and ¹³C NMR to confirm the presence of the furan (δ 6.3–7.4 ppm), pyridine (δ 7.5–8.5 ppm), and thiazole (δ 2.5 ppm for methyl) moieties .
  • Mass spectrometry : High-resolution MS (HRMS) to verify the molecular ion peak (e.g., [M+H]⁺ at m/z ~342.12) .
  • HPLC-PDA : Purity assessment (>95%) using C18 columns with acetonitrile/water gradients .

Advanced: What strategies are effective for resolving contradictions in biological activity data across studies?

Answer:
Contradictions often arise due to:

  • Solubility variability : Use standardized solvents (e.g., DMSO with ≤0.1% water) and confirm stock solution stability via UV-Vis spectroscopy .
  • Assay interference : Thiazole derivatives may chelate metal ions; include control experiments with EDTA to rule out false positives .
  • Target selectivity profiling : Employ orthogonal assays (e.g., SPR for binding affinity vs. cellular viability assays) to confirm on-target effects .

Advanced: How can researchers design experiments to elucidate the compound’s mechanism of action?

Answer:
Proposed workflows:

  • Computational docking : Use AutoDock Vina to model interactions with potential targets (e.g., kinases or GPCRs), guided by the furan-pyridine-thiazole pharmacophore .
  • Cellular thermal shift assays (CETSA) : Identify target engagement by monitoring protein stability shifts in lysates treated with the compound .
  • Metabolomic profiling : LC-MS-based untargeted metabolomics to map pathway perturbations (e.g., purine or lipid metabolism) .

Advanced: What structural analogs of this compound have been studied, and how do their SAR profiles compare?

Answer:
Key analogs and structure-activity relationship (SAR) insights:

Analog Modification Bioactivity Trend Reference
A Replacement of furan with thiopheneReduced antimicrobial activity
B Methyl → trifluoromethyl on thiazoleEnhanced kinase inhibition (IC₅₀ ↓30%)
C Pyridine N-oxide derivativeImproved solubility but lower CNS penetration

Basic: What are the recommended storage conditions to ensure compound stability?

Answer:

  • Temperature : Store at –20°C in amber vials to prevent photodegradation .
  • Humidity control : Use desiccants (silica gel) to avoid hydrolysis of the carboxamide group .
  • Long-term stability : Confirm integrity via quarterly HPLC analysis; reformulate if purity drops below 90% .

Advanced: How can computational methods optimize the compound’s pharmacokinetic properties?

Answer:

  • LogP prediction : Use SwissADME to adjust substituents (e.g., adding polar groups) for improved aqueous solubility .
  • CYP450 inhibition screening : Schrödinger’s QikProp to predict metabolic liabilities (e.g., CYP3A4/2D6 interactions) .
  • BBB permeability : Molecular dynamics simulations to assess passive diffusion through lipid bilayers .

Advanced: What experimental controls are critical for validating in vitro bioactivity data?

Answer:

  • Vehicle controls : Include DMSO at equivalent concentrations to rule out solvent effects .
  • Positive/Negative controls : Use known inhibitors/agonists (e.g., staurosporine for kinase assays) .
  • Counter-screens : Test against unrelated targets (e.g., unrelated enzymes) to confirm specificity .

Basic: How can researchers troubleshoot low yields in the final coupling step?

Answer:

  • Activation reagents : Replace EDC/HOBt with HATU for improved carboxamide coupling efficiency .
  • Temperature optimization : Conduct reactions under reflux (e.g., 80°C in ethanol) to accelerate kinetics .
  • Byproduct scavengers : Add molecular sieves to absorb water in Schlenk flask setups .

Advanced: What strategies address discrepancies between computational predictions and experimental binding data?

Answer:

  • Ensemble docking : Account for protein flexibility by docking into multiple conformations (e.g., from MD trajectories) .
  • Water network analysis : Use 3D-RISM to identify critical water molecules in binding pockets .
  • Alchemical free energy calculations : Compute relative binding energies (ΔΔG) for analogs to refine force field parameters .

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